molecular formula C22H23ClN2O2 B5131477 3-(4-benzyl-1-piperidinyl)-1-(3-chlorophenyl)-2,5-pyrrolidinedione

3-(4-benzyl-1-piperidinyl)-1-(3-chlorophenyl)-2,5-pyrrolidinedione

Cat. No. B5131477
M. Wt: 382.9 g/mol
InChI Key: MFLGPEHUHUIOBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-benzyl-1-piperidinyl)-1-(3-chlorophenyl)-2,5-pyrrolidinedione, also known as BZP, is a synthetic compound that belongs to the class of piperazine derivatives. It has been widely used as a recreational drug due to its stimulant effects, but it also has potential applications in scientific research.

Mechanism of Action

3-(4-benzyl-1-piperidinyl)-1-(3-chlorophenyl)-2,5-pyrrolidinedione acts as a dopamine and serotonin reuptake inhibitor, which means that it prevents the reuptake of these neurotransmitters into the presynaptic neuron. This leads to increased levels of dopamine and serotonin in the synaptic cleft, which can enhance their effects on the postsynaptic neuron. 3-(4-benzyl-1-piperidinyl)-1-(3-chlorophenyl)-2,5-pyrrolidinedione also acts as a weak monoamine oxidase inhibitor, which can further increase the levels of dopamine and serotonin in the brain.
Biochemical and Physiological Effects
3-(4-benzyl-1-piperidinyl)-1-(3-chlorophenyl)-2,5-pyrrolidinedione has been shown to have several biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It also has stimulant effects on the central nervous system, leading to increased alertness, energy, and euphoria. These effects are similar to those of other stimulant drugs such as amphetamines and cocaine.

Advantages and Limitations for Lab Experiments

3-(4-benzyl-1-piperidinyl)-1-(3-chlorophenyl)-2,5-pyrrolidinedione has several advantages for lab experiments, including its relatively low cost and ease of synthesis. It also has a well-characterized mechanism of action, which makes it a useful tool for investigating the effects of dopamine and serotonin reuptake inhibitors on the central nervous system. However, 3-(4-benzyl-1-piperidinyl)-1-(3-chlorophenyl)-2,5-pyrrolidinedione also has several limitations, including its potential for abuse and toxicity. It is important to use caution when handling 3-(4-benzyl-1-piperidinyl)-1-(3-chlorophenyl)-2,5-pyrrolidinedione in the lab and to follow proper safety protocols.

Future Directions

There are several potential future directions for research on 3-(4-benzyl-1-piperidinyl)-1-(3-chlorophenyl)-2,5-pyrrolidinedione. One area of interest is the development of new dopamine and serotonin reuptake inhibitors based on the structure of 3-(4-benzyl-1-piperidinyl)-1-(3-chlorophenyl)-2,5-pyrrolidinedione. These compounds could have potential applications in the treatment of neurological disorders such as depression and Parkinson's disease. Another area of interest is the investigation of the long-term effects of 3-(4-benzyl-1-piperidinyl)-1-(3-chlorophenyl)-2,5-pyrrolidinedione use on the central nervous system. This could help to better understand the potential risks and benefits of using 3-(4-benzyl-1-piperidinyl)-1-(3-chlorophenyl)-2,5-pyrrolidinedione as a therapeutic agent. Overall, 3-(4-benzyl-1-piperidinyl)-1-(3-chlorophenyl)-2,5-pyrrolidinedione has potential applications in scientific research and could lead to the development of new drugs for the treatment of neurological disorders.

Synthesis Methods

3-(4-benzyl-1-piperidinyl)-1-(3-chlorophenyl)-2,5-pyrrolidinedione can be synthesized through a multi-step process that involves the reaction of 3-chlorophenylacetic acid with benzylamine to form an amide intermediate. This intermediate is then reacted with pyrrolidinedione to yield 3-(4-benzyl-1-piperidinyl)-1-(3-chlorophenyl)-2,5-pyrrolidinedione. The synthesis of 3-(4-benzyl-1-piperidinyl)-1-(3-chlorophenyl)-2,5-pyrrolidinedione has been extensively studied, and several modifications have been made to optimize the yield and purity of the compound.

Scientific Research Applications

3-(4-benzyl-1-piperidinyl)-1-(3-chlorophenyl)-2,5-pyrrolidinedione has been used in scientific research to investigate its effects on the central nervous system. It has been shown to act as a dopamine and serotonin reuptake inhibitor, which can lead to increased levels of these neurotransmitters in the brain. This mechanism of action has potential applications in the treatment of neurological disorders such as depression and Parkinson's disease.

properties

IUPAC Name

3-(4-benzylpiperidin-1-yl)-1-(3-chlorophenyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN2O2/c23-18-7-4-8-19(14-18)25-21(26)15-20(22(25)27)24-11-9-17(10-12-24)13-16-5-2-1-3-6-16/h1-8,14,17,20H,9-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFLGPEHUHUIOBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C3CC(=O)N(C3=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Benzylpiperidin-1-yl)-1-(3-chlorophenyl)pyrrolidine-2,5-dione

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